molecular formula C16H16N6 B14364785 1,1'-(Butane-1,4-diyl)bis(4-azidobenzene) CAS No. 91707-40-3

1,1'-(Butane-1,4-diyl)bis(4-azidobenzene)

Cat. No.: B14364785
CAS No.: 91707-40-3
M. Wt: 292.34 g/mol
InChI Key: BJOFSMYAXCKIBK-UHFFFAOYSA-N
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Description

1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) is an organic compound characterized by the presence of two azide groups attached to a butane backbone, with each azide group linked to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) typically involves the reaction of 1,4-dibromobutane with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by azide groups. The reaction conditions generally include:

  • Temperature: 80-100°C
  • Reaction Time: 12-24 hours
  • Solvent: DMF or similar polar aprotic solvents

Industrial Production Methods: While specific industrial production methods for 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially explosive azide groups.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) can undergo various chemical reactions, including:

    Reduction: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

    Substitution: The azide groups can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

    Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuAAC reaction).

    Substitution: Various nucleophiles such as amines, thiols, or phosphines in polar solvents.

Major Products:

    Reduction: 1,1’-(Butane-1,4-diyl)bis(4-aminobenzene)

    Cycloaddition: 1,1’-(Butane-1,4-diyl)bis(4-triazolylbenzene)

    Substitution: Corresponding substituted benzene derivatives

Scientific Research Applications

1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various nitrogen-containing heterocycles and polymers.

    Biology: Employed in bioconjugation techniques, particularly in the labeling of biomolecules through click chemistry.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and explosives.

Mechanism of Action

The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) primarily involves the reactivity of the azide groups. These groups can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. The azide groups can also be reduced to amines, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Similar Compounds:

    1,1’-(1,3-Butadiyne-1,4-diyl)bis(benzene): Similar backbone but with a butadiyne linkage instead of azide groups.

    1,1’-(2-Butene-1,4-diyl)bis(benzene): Contains a butene linkage instead of azide groups.

    1,1’-(Butane-1,4-diyl)bis(4-aminobenzene): The reduced form of 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) with amine groups instead of azides.

Uniqueness: 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) is unique due to the presence of azide groups, which impart high reactivity and versatility in chemical synthesis. The azide functionality allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

91707-40-3

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

IUPAC Name

1-azido-4-[4-(4-azidophenyl)butyl]benzene

InChI

InChI=1S/C16H16N6/c17-21-19-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)20-22-18/h5-12H,1-4H2

InChI Key

BJOFSMYAXCKIBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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